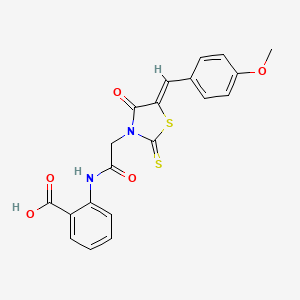![molecular formula C13H22ClN3O2 B2940031 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide CAS No. 2411319-23-6](/img/structure/B2940031.png)
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 2-chloropropanoyl group and a cyclopentane carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Acylation Reaction: The piperazine intermediate undergoes acylation with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. This step introduces the 2-chloropropanoyl group onto the piperazine ring.
Cyclopentane Carboxamide Formation: The acylated piperazine is then reacted with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological or psychiatric disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclopentane-1-carboxamide
- 1-[4-(2-Fluoropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy, fluoro) on the piperazine ring or the cyclopentane moiety.
- Unique Properties: 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide is unique due to its specific chloropropanoyl group, which may confer distinct pharmacological or chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[4-(2-chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3O2/c1-10(14)11(18)16-6-8-17(9-7-16)13(12(15)19)4-2-3-5-13/h10H,2-9H2,1H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVHMRRWNJVRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2(CCCC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)
![3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2939952.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)



![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one](/img/structure/B2939959.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2939961.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939963.png)

![3,4-difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2939965.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)
